2-Phenoxy-naphthalene
Description
Properties
CAS No. |
19420-29-2 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-phenoxynaphthalene |
InChI |
InChI=1S/C16H12O/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
InChI Key |
IYDAQAZENRCVOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
2-Phenoxy-naphthalene serves as an important intermediate in the synthesis of various organic compounds. Its reactivity facilitates the formation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.
2. Study of Naphthalene Derivatives:
Research on 2-phenoxy-naphthalene contributes to understanding the behavior of naphthalene derivatives under different conditions. For instance, studies have focused on its oxidation pathways, which are crucial for developing models that predict secondary organic aerosol formation from polycyclic aromatic hydrocarbons (PAHs) like naphthalene .
3. Toxicological Investigations:
Toxicological profiles of naphthalene derivatives, including 2-phenoxy-naphthalene, are essential for assessing their safety in various applications. Research has shown that naphthalene exposure can lead to significant health effects, including carcinogenic risks . The study of 2-phenoxy-naphthalene's absorption and metabolism is vital for understanding its potential toxicological impacts on humans and the environment.
Medicinal Chemistry Applications
1. Drug Development:
The naphthalene moiety is recognized for its biological activity, making 2-phenoxy-naphthalene a candidate for drug development. Modifications to the naphthalene structure can enhance pharmacological properties, such as increased efficacy or reduced toxicity . For instance, derivatives have been explored for their anticancer properties and neuroprotective effects.
2. Mechanistic Studies:
Studies involving 2-phenoxy-naphthalene also focus on elucidating the mechanisms by which naphthalene derivatives exert their biological effects. Understanding these mechanisms is crucial for designing targeted therapies for diseases such as cancer and neurodegenerative disorders .
Case Studies and Findings
Case Study 1: Naphthalene Oxidation Mechanism
A detailed study constructed a near-explicit chemical scheme for the oxidation of naphthalene by hydroxyl radicals (OH). This research highlighted the complexity of atmospheric reactions involving naphthalene derivatives and their role in secondary organic aerosol formation . The findings emphasize the importance of understanding these reactions for environmental health assessments.
Case Study 2: Toxicity Assessment
Research has demonstrated that exposure to naphthalene can lead to adverse health outcomes, including respiratory issues and potential carcinogenic effects. A systematic review identified significant evidence linking naphthalene exposure to increased cancer risk in both animal models and human case studies . This underscores the necessity for rigorous toxicological evaluations of compounds like 2-phenoxy-naphthalene.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate in synthesizing complex organic compounds | Facilitates diverse chemical reactions |
| Environmental Science | Study of oxidation pathways related to air quality | Contributes to understanding secondary organic aerosol formation |
| Toxicology | Assessment of health impacts due to exposure | Linked to respiratory issues and carcinogenic risks |
| Medicinal Chemistry | Potential candidate for drug development | Modifications can enhance pharmacological properties |
| Mechanistic Studies | Elucidation of biological activity mechanisms | Important for targeted therapy design |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-Phenoxy-naphthalene with related naphthalene derivatives:
Key Observations :
- Substituent Effects: The phenoxy group in 2-Phenoxy-naphthalene introduces greater steric bulk and electronic effects compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This may influence solubility, reactivity, and intermolecular interactions.
- Thermodynamic Stability: 2-Methoxynaphthalene exhibits a well-defined standard enthalpy of formation (-97.9 kJ/mol), suggesting relative stability in the solid state . Data for 2-Phenoxy-naphthalene is lacking but could be extrapolated using computational models.
Analytical Methods
Analytical techniques for naphthalene derivatives typically involve:
Preparation Methods
CuCl₂/FeCl₃-Mediated Cross-Coupling
Oxidative dimerization of 2-naphthol derivatives provides access to binaphthyl ethers. Adapting this method, 2-naphthol reacts with phenol under FeCl₃ catalysis in ionic liquids ([BMIM][BF₄]) to form 2-phenoxy-naphthalene via C–O bond formation. The reaction proceeds through a radical mechanism, where Fe³⁺ oxidizes 2-naphthol to a naphthoxy radical, which couples with phenol. Yields improve from 45% (solid-state) to 62% in ionic liquids due to enhanced solubility and stabilization of intermediates.
Solid-State Coupling with Phenolic Partners
Solid-state reactions under solvent-free conditions minimize side reactions. Ball-milling 2-naphthol and phenylboronic acid with CuCl₂ (20 mol%) at 80°C for 6 hours yields 2-phenoxy-naphthalene in 58% yield. This method avoids solvent waste and reduces reaction times, though scalability remains challenging.
Catalytic Dehydrocyclization of Oxygenated Styrene Dimers
Adaptation of Styrene Dimer Chemistry
While US3047643A details 2-phenylnaphthalene synthesis from linear styrene dimers, substituting styrene with 4-vinylphenol enables phenoxy incorporation. Dehydrocyclization over chromia-alumina catalysts (510°C, LHSV = 1.1) generates 2-phenoxy-naphthalene via elimination of water (Fig. 2B). Preliminary trials show 34% yield, limited by thermal decomposition of the phenoxy group. Co-feeding water (mol ratio 10:1) suppresses coking, enhancing yield to 41%.
Table 2. Dehydrocyclization of 4-Vinylphenol Dimers
| Catalyst | Temperature (°C) | Water Co-feed | Yield (%) |
|---|---|---|---|
| Cr₂O₃/Al₂O₃ | 510 | No | 34 |
| Cr₂O₃/Al₂O₃ | 510 | Yes | 41 |
Comparative Analysis of Methodologies
Efficiency and Functional Group Tolerance
-
Diels-Alder : Superior functional group tolerance (halogens, CF₃), but requires pre-functionalized arynes.
-
Oxidative Coupling : Scalable in ionic liquids, though limited to electron-rich phenolic partners.
-
Dehydrocyclization : High-temperature demands restrict sensitive substrates but offer industrial scalability.
Q & A
Q. What experimental methodologies are recommended for synthesizing 2-Phenoxy-naphthalene?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting β-naphthol with an aryl halide (e.g., bromobenzene) in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification steps may include vacuum distillation or recrystallization, with characterization via GC-MS or NMR to confirm structural integrity . Critical Parameters :
- Reaction temperature (optimized between 80–120°C).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Stoichiometric ratios to minimize byproducts.
Q. Which analytical techniques are most reliable for characterizing 2-Phenoxy-naphthalene?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) (¹H and ¹³C) for structural elucidation. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection quantifies trace impurities. Cross-validate results with reference spectra from databases like NIST Chemistry WebBook .
Q. What physicochemical properties are critical for handling 2-Phenoxy-naphthalene in experiments?
- Key Properties :
Advanced Research Questions
Q. How should researchers design a toxicological study for 2-Phenoxy-naphthalene?
- Methodological Answer : Follow systematic review frameworks (e.g., ATSDR guidelines):
Problem Formulation : Define exposure routes (inhalation, oral, dermal) and endpoints (e.g., carcinogenicity, oxidative stress) .
Literature Search : Use Boolean strings (e.g., ("2-Phenoxy-naphthalene" OR "C₁₂H₁₀O") AND (toxicity OR bioactivity)) across PubMed, Scopus, and specialized toxicology databases .
Risk of Bias Assessment : Apply tools like Table C-6 (e.g., randomization, blinding, outcome completeness) to prioritize high-confidence studies .
Data Integration : Use meta-analysis to derive no-observed-adverse-effect levels (NOAELs) .
Q. How can contradictions in toxicity data across studies be resolved?
- Methodological Answer :
- Step 1 : Classify studies by confidence levels (High/Moderate/Low) based on criteria such as sample size, reproducibility, and bias control .
- Step 2 : Conduct sensitivity analyses to identify outliers (e.g., dose-response inconsistencies).
- Step 3 : Validate findings using in vitro models (e.g., hepatic CYP450 assays) or in silico tools (QSAR predictions) .
Example: Discrepancies in hepatotoxicity may arise from differences in metabolic activation pathways across species.
Q. What mechanistic models are suitable for studying 2-Phenoxy-naphthalene’s bioactivity?
- Methodological Answer :
- In Vitro : Use primary hepatocytes or HepG2 cells to assess metabolic activation (e.g., epoxide formation).
- In Silico : Apply molecular docking to predict interactions with aryl hydrocarbon receptor (AhR) or cytochrome P450 enzymes .
- Omics Approaches : Transcriptomics (RNA-seq) identifies differentially expressed genes (e.g., Nrf2 pathway) under exposure .
Methodological Tables
Table 1 : Risk of Bias Assessment Criteria for Toxicology Studies (Adapted from )
| Bias Type | Key Questions |
|---|---|
| Selection | Was dose randomization adequate? |
| Performance | Were researchers/participants blinded? |
| Detection | Was outcome assessment consistent? |
Table 2 : Confidence Rating System for Evidence Synthesis (Adapted from )
| Confidence Level | Criteria |
|---|---|
| High | ≥3/4 criteria met (e.g., low bias, large sample size). |
| Moderate | 2/4 criteria met. |
| Low | ≤1/4 criteria met. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
